(1S,3R,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester
Description
This compound features a bicyclo[2.2.1]heptane (norbornane) core with a tertiary amine (aza group) and a tert-butyl carbamate ester at the 3-position. The stereochemistry (1S,3R,4R) is critical for its conformational stability and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZTZRCJEKIRON-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN2CC[C@@H]1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,3R,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester (CAS Number: 1932237-49-4) is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₁H₁₈N₂O₂, with a molecular weight of 212.293 g/mol. The structure features an azabicyclo framework which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 212.293 g/mol |
| CAS Number | 1932237-49-4 |
The biological activity of this compound is primarily attributed to its interactions with G protein-coupled receptors (GPCRs). These receptors are critical for various physiological processes and are common drug targets. The compound may modulate signaling pathways associated with neurotransmission and other cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroactive Properties : Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system.
- Cognitive Enhancement : Similar compounds have been studied for their potential in treating cognitive deficits, suggesting a possible role for this compound in enhancing cognitive function.
In Vitro Studies
In vitro studies have demonstrated that this compound interacts with various receptors:
- Alpha7 Nicotinic Acetylcholine Receptor : Compounds structurally related to this bicyclic system have shown affinity for alpha7 nAChRs, which are implicated in cognitive functions and neuroprotection .
- G Protein-Coupled Receptors : It has been suggested that the compound may influence GPCR-mediated pathways, potentially affecting intracellular signaling cascades involved in mood regulation and anxiety .
In Vivo Studies
Animal model studies have indicated promising results regarding the efficacy of the compound:
- Cognitive Performance : In rat models, compounds with similar structures have demonstrated improvements in tasks assessing memory and learning .
- Behavioral Studies : Behavioral assays have shown that these compounds can reduce anxiety-like behaviors in rodents, indicating potential therapeutic applications in anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bicyclic Carbamates
(a) Hydroxymethyl-Substituted Analog
- Compound : (1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (CAS 553645-75-3)
- Key Differences : Replaces the carbamic acid tert-butyl ester with a hydroxymethyl group and a carboxylic acid tert-butyl ester.
- Properties: Molecular weight: 227.3 g/mol (C₁₂H₂₁NO₃). Higher hydrophilicity due to the hydroxymethyl group, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .
(b) Phenyl-Substituted Analog
- Compound : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
- Key Differences: Incorporates a phenyl group and a piperidine ring instead of a norbornane system.
- Properties: Molecular weight: 305.37 g/mol (C₁₇H₂₃NO₄).
(c) Methylene and Carboxylic Acid Derivatives
- Compound : (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 2410984-39-1)
- Key Differences : Features a bicyclo[2.2.2]octane core with a methylene group and carboxylic acid.
- Properties: Molecular weight: 267.32 g/mol (C₁₄H₂₁NO₄). The carboxylic acid group introduces polarity, favoring ionic interactions but limiting blood-brain barrier permeability compared to the neutral carbamate in the target compound .
Pharmacological Activity Trends
- Physostigmine-Like Activity : Carbamates with both a carbamic ester and a basic substituent (e.g., tertiary amines) exhibit cholinesterase inhibition, as seen in dimethylcarbamic esters .
- The target compound’s bicyclic amine may enhance binding to acetylcholinesterase, but the bulky tert-butyl group could reduce hydrolysis rates, prolonging activity.
- In contrast, diethylcarbamic esters are inactive due to steric hindrance, suggesting that the tert-butyl group’s bulk may similarly limit enzymatic interaction .
Stability and Reactivity
- Hydrolytic Stability : Tert-butyl carbamates are more resistant to hydrolysis than methyl or ethyl esters, as evidenced by the stability of disubstituted carbamic esters in physiological conditions .
- Stereochemical Influence : The (1S,3R,4R) configuration in the target compound likely optimizes spatial alignment for target binding compared to alternative stereoisomers (e.g., 1R,3S,4S derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
